2-Chloro-1-(chloromethyl)-3-nitrobenzene
Description
Nomenclature and Structural Context of 2-Chloro-1-(chloromethyl)-3-nitrobenzene
This compound is systematically named according to IUPAC nomenclature, which precisely defines the positions of the substituents on the benzene (B151609) ring. The molecule consists of a central benzene core functionalized with a nitro group (-NO₂), a chloro group (-Cl), and a chloromethyl group (-CH₂Cl) at the 1, 2, and 3 positions, respectively.
The structure is characterized by the presence of multiple reactive sites. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the two chlorine atoms, significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, this electronic arrangement activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the chloro-substituted carbon (C2), which is ortho to the nitro group. Furthermore, the chloromethyl group provides a reactive benzylic halide site, susceptible to nucleophilic substitution reactions.
Steric interactions between the three adjacent substituents likely influence the molecule's conformation. As observed in analogous structures like 1-chloro-2-methyl-3-nitrobenzene, the nitro group is often twisted out of the plane of the benzene ring to minimize steric strain. researchgate.netnih.gov This deviation from planarity can impact the molecule's reactivity and intermolecular interactions.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 108772-93-6 bldpharm.com |
| Molecular Formula | C₇H₅Cl₂NO₂ bldpharm.com |
| Molecular Weight | 206.03 g/mol bldpharm.com |
Significance of Dihalosubstituted Nitroarenes in Contemporary Chemical Research
Dihalosubstituted nitroarenes are a class of compounds that command considerable attention in modern organic synthesis due to their functional group versatility. The presence of a nitro group and two halogen atoms on an aromatic ring creates a powerful synthetic intermediate with multiple handles for chemical modification.
The primary significance of these compounds lies in their role as precursors and building blocks. wikipedia.org The nitro group is one of the most versatile functional groups in organic chemistry; it can be readily reduced to an amino group, a cornerstone for the synthesis of a vast array of dyes, pharmaceuticals, and polymers. doubtnut.com The synthesis of 3-chloroaniline (B41212) from nitrobenzene (B124822), for instance, is a classic transformation highlighting this pathway. doubtnut.com
Furthermore, the electron-withdrawing nitro group profoundly influences the reactivity of the aromatic ring. Halogens positioned ortho or para to a nitro group are highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org This allows for the facile introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to forge new carbon-heteroatom bonds. This reactivity is fundamental in constructing complex molecules where precise substitution patterns are required. In contrast, a halogen in the meta position is not similarly activated. wikipedia.org
Recent research has expanded the utility of nitroarenes beyond classical transformations. They have been employed in transition-metal-free cycloaddition reactions and have been shown to participate in C-H activation processes, where the nitro group acts as a directing group to functionalize otherwise inert C-H bonds. nih.govmdpi.com The unique electronic properties of nitroarenes also allow them to act as anaerobic oxidants under photochemical conditions, providing a sustainable alternative to traditional oxidation methods.
Overview of Research Trajectories for this compound and Related Congeners
While specific, in-depth research on this compound is limited in publicly accessible literature, its potential research trajectories can be inferred from studies on its structural analogs and congeners. The research involving these related compounds primarily focuses on their synthesis and application as intermediates in the preparation of higher-value chemicals, particularly pharmaceuticals.
A key research area is the development of regioselective synthetic methods. The synthesis of polysubstituted benzenes with a specific substitution pattern, such as the 1,2,3-arrangement, is often challenging. Standard electrophilic substitution reactions, like the nitration of chlorobenzene (B131634), typically yield mixtures of ortho and para isomers, with the meta isomer being a minor product. wikipedia.orgwikipedia.org Therefore, devising synthetic routes that precisely control the placement of multiple substituents on the aromatic ring remains an active field of investigation. libretexts.org
The application of related compounds provides insight into the potential uses of this compound. For instance, the closely related congener, 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene), serves as a crucial intermediate in the synthesis of the bronchodilatory compound vasicine (B45323) and its derivatives, such as DL-7-Chlorovasicine. researchgate.net This highlights a significant research trajectory for the title compound in medicinal chemistry, where it could serve as a starting material for novel therapeutic agents.
The dual reactivity of molecules like this compound—possessing both an activated aryl halide and a reactive benzyl (B1604629) halide—presents another avenue of research. Studies could explore the selective functionalization of one site over the other, enabling the stepwise construction of complex molecular frameworks. This differential reactivity is a valuable tool for synthetic chemists aiming to build intricate structures with high efficiency.
| Compound Congener | CAS Number | Noted Research Application/Trajectory | Reference |
| 1-Chloro-2-methyl-3-nitrobenzene | 3970-40-9 | Intermediate for pharmaceuticals (e.g., vasicine derivatives) | researchgate.netaobchem.com |
| 1-Chloro-3-nitrobenzene | 121-73-3 | Precursor for 3-chloroaniline; studies in nucleophilic substitution | wikipedia.orgnist.gov |
| 2-Nitrochlorobenzene | 88-73-3 | Precursor for dyestuffs and pesticides | wikipedia.org |
| 4-Nitrochlorobenzene | 100-00-5 | Intermediate for herbicides, dyes, and rubber chemicals | wikipedia.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
108772-93-6 |
|---|---|
Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
2-chloro-1-(chloromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |
InChI Key |
ZQJZFYFOZXMOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Chloromethyl 3 Nitrobenzene
Classical Approaches to the Synthesis of 2-Chloro-1-(chloromethyl)-3-nitrobenzene
Classical synthetic routes to polysubstituted benzenes like this compound rely heavily on the principles of electrophilic aromatic substitution (EAS), where the directing effects of the substituents already present on the ring guide the position of incoming groups.
Electrophilic Aromatic Substitution Routes
Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds. msu.edu The mechanism involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring to form a positively charged carbocation intermediate, known as a benzenonium ion. msu.edu This intermediate then loses a proton to restore the aromaticity of the ring, resulting in a substituted benzene. total-synthesis.com
When synthesizing a polysubstituted benzene, the order of substituent introduction is paramount. The directing effects of the groups already on the ring dictate the regiochemical outcome of subsequent substitutions. These effects are broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing.
Table 1: Directing Effects of Relevant Substituents
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
Given the 1,2,3-substitution pattern of the target molecule, a retrosynthetic analysis suggests that the order of the reactions must be carefully planned to overcome the inherent directing preferences of the substituents.
Halogenation and Nitration Strategies
A plausible classical synthesis begins with a readily available starting material, such as 3-nitrotoluene. The sequence of halogenation and nitration steps is crucial for achieving the desired isomer.
Nitration: The initial step would involve the nitration of a precursor. For instance, starting with chlorobenzene (B131634) and performing nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) typically yields a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, with very little of the 3-isomer being formed. wikipedia.orgwikipedia.orgnih.gov To obtain a meta-substituted pattern, it is often more effective to introduce the meta-directing nitro group first.
Chlorination: The chlorination of nitrobenzene (B124822) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) predominantly yields 3-chloronitrobenzene. wikipedia.orgnih.govaskfilo.com The nitro group directs the incoming chlorine electrophile to the meta position. askfilo.com
Side-Chain Halogenation: A potential route could start with 2-chloro-3-nitrotoluene. The final step would be the free-radical halogenation of the methyl group to introduce the chloromethyl (-CH₂Cl) function. This reaction is typically carried out using N-chlorosuccinimide (NCS) with a radical initiator or by using chlorine gas under UV light.
Table 2: Plausible Classical Synthetic Pathway
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Toluene | HNO₃, H₂SO₄ | o-Nitrotoluene / p-Nitrotoluene |
| 2 | o-Nitrotoluene | Cl₂, FeCl₃ | 2-Chloro-6-nitrotoluene and 4-Chloro-2-nitrotoluene |
This pathway highlights the challenges in classical synthesis, particularly in controlling regioselectivity, which often leads to mixtures of isomers that require separation. nih.gov
Advanced Synthetic Pathways for this compound
Modern synthetic chemistry offers advanced methodologies that can provide greater efficiency, selectivity, and sustainability compared to classical approaches.
Catalytic Transformations in the Preparation of this compound
The use of catalysts is superior to stoichiometric reagents as it can enhance reaction rates and selectivity. nih.gov In the context of synthesizing the target compound, catalytic methods can be applied to the key nitration and chlorination steps. For example, the reduction of a nitro group can be achieved through catalytic hydrogenation using catalysts like Raney-Ni or rhodium. google.comgoogle.com While this applies to reactions of the target molecule, similar principles of catalysis can be applied to its formation.
Heterogeneous catalysts, such as zeolites, offer significant advantages. For instance, H-USY zeolite has been shown to be a promising solid acid catalyst for the chlorination of deactivated aromatic substrates like nitrobenzene. researchgate.net This approach avoids the use of corrosive and difficult-to-handle Lewis acids like FeCl₃. The catalyst can be recovered and reused, aligning with the principles of green chemistry. researchgate.net
Regioselective Synthesis of this compound Isomers
Achieving high regioselectivity is a primary goal in the synthesis of polysubstituted aromatics. Advanced methods focus on directing reactions to yield a specific isomer, thereby minimizing waste and simplifying purification. nih.govrsc.org
The regioselectivity of electrophilic aromatic substitution can be controlled by several factors, including the choice of catalyst and reaction conditions. Steric hindrance and electronic factors play a significant role in determining the final product distribution. nih.gov In catalytic systems, such as those using zeolites, the shape and size of the catalyst's pores can influence which isomer is preferentially formed, a concept known as shape selectivity. researchgate.net
Another advanced strategy involves the use of blocking groups. A specific position on the aromatic ring can be temporarily blocked by a substituent, such as a sulfonic acid group. After performing the desired substitutions at other positions, the blocking group can be removed, yielding an isomer that may be difficult to obtain through direct substitution. youtube.com
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itrjpn.org These principles can be applied to the synthesis of this compound.
Safer Reagents: Instead of using elemental chlorine gas for chlorination, safer alternatives like trichloroisocyanuric acid (TCCA) can be employed. TCCA is a stable, solid chlorinating agent that is easier and safer to handle. researchgate.net
Catalysis: As mentioned, using solid acid catalysts like zeolites in place of traditional Lewis acids or strong mineral acids minimizes corrosive waste streams and allows for catalyst recycling. nih.govresearchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Solvent-Free and Aqueous Medium Syntheses
In line with the principles of green chemistry, there is a significant drive to develop synthetic methods that minimize or eliminate the use of volatile organic solvents. primescholars.com While specific solvent-free or aqueous-based syntheses for this compound have not been documented, related transformations provide insight into potential eco-friendly approaches.
Solvent-Free Conditions: Reactions such as nitration and chlorination can sometimes be performed under solvent-free conditions, often using solid-supported reagents or microwave irradiation to facilitate the reaction. For instance, the nitration of aromatic compounds has been achieved using solid acid catalysts or clay-supported metal nitrates, which can reduce the need for strong acid solvents like sulfuric acid. Similarly, chloromethylation might be feasible under solvent-free conditions, though this can be challenging due to the nature of the reagents.
Aqueous Medium Syntheses: The use of water as a reaction medium is highly desirable due to its low cost, non-flammability, and environmental benignity. While traditional electrophilic aromatic substitutions like nitration and Friedel-Crafts type reactions (including chloromethylation) are often incompatible with water, modern catalytic systems are changing this paradigm. nih.gov For example, chemo- and regioselective nitration of aromatics has been demonstrated in aqueous nitric acid without a co-acid. nih.gov Phase-transfer catalysis (PTC) offers another avenue, enabling reactions between water-insoluble organic substrates and aqueous reagents. A PTC approach could hypothetically be applied to the chloromethylation of 2-chloronitrobenzene in an aqueous medium. researchgate.net
Atom Economy and Waste Minimization in this compound Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. rsc.org
Substitution reactions, which are necessary for the synthesis of this compound, are inherently less atom-economical as they produce stoichiometric byproducts. rsc.org Consider a hypothetical synthesis via the Blanc chloromethylation of 2-chloronitrobenzene:
C₆H₄ClNO₂ + CH₂O + HCl → C₇H₅Cl₂NO₂ + H₂O
To calculate the theoretical percent atom economy (% AE), the following formula is used:
% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Formula | Molecular Weight ( g/mol ) |
| 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.55 |
| Formaldehyde (B43269) | CH₂O | 30.03 |
| Hydrogen Chloride | HCl | 36.46 |
| Total Reactants | 224.04 | |
| This compound | C₇H₅Cl₂NO₂ | 206.03 |
Based on this hypothetical reaction, the atom economy would be:
% AE = (206.03 / 224.04) x 100 ≈ 92.0%
While this value appears high, it does not account for catalysts, solvents, or workup materials. Waste minimization strategies would focus on:
Catalytic Routes: Using recyclable catalysts, such as solid acids (e.g., zeolites) for chlorination or nitration, can significantly reduce waste compared to stoichiometric reagents. researchgate.net
Solvent Reduction: Implementing solvent-free methods or using recyclable or benign solvents like water.
Byproduct Valorization: Finding applications for byproducts to avoid them becoming waste streams. In nitration reactions, spent sulfuric acid is a major waste product that often requires costly recycling processes. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target product while minimizing side reactions and costs. For a multi-step synthesis of this compound, each step would require careful optimization.
Temperature and Pressure Effects
Temperature and pressure are critical parameters in controlling reaction rates and selectivity.
Temperature: In electrophilic aromatic substitutions, temperature significantly influences both the reaction rate and the formation of byproducts. For nitration, reactions are typically conducted at low temperatures (e.g., 0–50°C) to prevent over-nitration and oxidative side reactions. beilstein-journals.org Chloromethylation reactions also require careful temperature control, as higher temperatures can favor the formation of diarylmethane byproducts. dur.ac.uk
Pressure: Most nitration and chloromethylation reactions are conducted at atmospheric pressure. The use of elevated pressure is uncommon unless gaseous reactants are used and their concentration in the liquid phase needs to be increased.
Interactive Table: Hypothetical Effect of Temperature on Nitration of 2-Chloro-1-(chloromethyl)benzene
| Temperature (°C) | Reaction Time (h) | Yield of Desired Isomer (%) | Dinitro Byproducts (%) |
| 0-5 | 4 | 65 | <2 |
| 25 (Room Temp) | 2 | 75 | 5 |
| 50 | 1 | 70 | 15 |
| 75 | 0.5 | 55 | >25 |
Note: This table is illustrative and based on general principles of aromatic nitration.
Catalyst Screening and Loading
The choice of catalyst is fundamental to the success of the synthesis.
Nitration: The conventional catalyst for nitration is concentrated sulfuric acid, which protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Alternative catalysts include other strong acids or solid acid catalysts like zeolites, which can offer easier separation and recycling. researchgate.net
Chloromethylation: The Blanc chloromethylation typically uses a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). koreascience.krjk-sci.com The catalyst polarizes the C=O bond of formaldehyde, increasing its electrophilicity. Catalyst screening is essential to find one that provides high conversion and selectivity to the desired product while minimizing diarylmethane formation. dur.ac.uk The catalyst loading must also be optimized; too little may result in slow or incomplete reactions, while too much can increase costs and complicate purification.
Interactive Table: Illustrative Catalyst Screening for Chloromethylation of 2-Chloronitrobenzene
| Catalyst | Catalyst Loading (mol%) | Yield of C₇H₅Cl₂NO₂ (%) | Diaryl-methane Byproduct (%) |
| ZnCl₂ | 10 | 70 | 15 |
| ZnCl₂ | 20 | 85 | 10 |
| AlCl₃ | 10 | 65 | 25 |
| FeCl₃ | 20 | 75 | 18 |
| No Catalyst | 0 | <5 | <1 |
Note: This table is hypothetical and demonstrates general trends in Lewis acid catalysis for chloromethylation.
Reaction Time and Stoichiometry
The duration of the reaction and the molar ratio of reactants are key variables to optimize for yield and purity.
Reaction Time: The optimal reaction time is the point at which the maximum yield of the desired product is achieved with minimal formation of degradation or side products. Monitoring the reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is essential to determine this endpoint. Extending the reaction time unnecessarily can lead to lower yields due to byproduct formation.
Stoichiometry: The molar ratio of the reactants must be carefully controlled. In nitration, using a slight excess of nitric acid can ensure complete conversion of the starting material, but a large excess increases the risk of dinitration. beilstein-journals.org In chloromethylation, the ratio of the aromatic substrate to formaldehyde and HCl affects the yield and selectivity. A high concentration of the chloromethylated product can promote the formation of diarylmethane side products. jk-sci.com
Interactive Table: Example Optimization of Reactant Stoichiometry for Nitration
| Molar Ratio (HNO₃ : Substrate) | Reaction Time (h) | Conversion (%) | Selectivity for Mononitro Product (%) |
| 1.0 : 1 | 3 | 85 | 98 |
| 1.1 : 1 | 2 | 99 | 95 |
| 1.5 : 1 | 2 | >99 | 88 |
| 2.0 : 1 | 1.5 | >99 | 75 |
Note: This table is illustrative, based on general optimization principles for nitration reactions.
Reactivity and Mechanistic Studies of 2 Chloro 1 Chloromethyl 3 Nitrobenzene
Nucleophilic Substitution Reactions of the Chloromethyl Group in 2-Chloro-1-(chloromethyl)-3-nitrobenzene
The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is a primary benzylic halide. This structural feature is the primary determinant of its reactivity towards nucleophiles, which typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Reaction Kinetics and Stereochemistry
The reaction of the chloromethyl group in this compound with a nucleophile (Nu⁻) is expected to follow second-order kinetics. The rate of the reaction is dependent on the concentration of both the substrate and the attacking nucleophile.
Rate Law: Rate = k[C₇H₅Cl₂NO₂][Nu⁻]
This kinetic profile is a hallmark of the Sₙ2 mechanism, a concerted, single-step process. In this mechanism, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the side opposite to the leaving group (the chloride ion). This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the old bond breaks simultaneously.
A critical consequence of this mechanism is the inversion of stereochemistry at the reaction center, known as a Walden inversion. If the benzylic carbon were a chiral center, the product would have the opposite configuration to the starting material. Although the carbon in the parent molecule is not chiral, this stereochemical outcome is a fundamental characteristic of its Sₙ2 reactivity.
| Mechanistic Feature | Description for this compound |
|---|---|
| Probable Mechanism | Bimolecular Nucleophilic Substitution (Sₙ2) |
| Kinetics | Second-order overall; first-order in substrate and first-order in nucleophile. |
| Transition State | A single, trigonal bipyramidal transition state where the C-Nu bond is forming as the C-Cl bond is breaking. |
| Stereochemistry | Inversion of configuration at the benzylic carbon. |
| Intermediate | None; the reaction is a concerted, one-step process. |
Influence of Substituents on Reaction Pathways
The substituents on the aromatic ring significantly influence the reactivity of the benzylic chloromethyl group. The benzene ring itself stabilizes the Sₙ2 transition state through conjugation with its π-system. The additional substituents, an ortho-chloro group and a meta-nitro group, exert strong inductive electron-withdrawing effects.
These electron-withdrawing effects decrease the electron density at the benzylic carbon, but more importantly, they destabilize any potential positive charge development at that position. This destabilization strongly disfavors a unimolecular (Sₙ1) pathway, which would proceed through a benzyl (B1604629) carbocation intermediate. Consequently, the presence of the chloro and nitro groups reinforces the Sₙ2 pathway as the dominant mechanism for nucleophilic substitution at the chloromethyl position.
Reactions Involving the Nitro Group of this compound
The nitro group (-NO₂) is a versatile functional group, with its most common transformation being reduction to a primary amine.
Reduction Reactions and Derived Amines
The reduction of the nitro group in this compound yields 3-amino-2-chloro-1-(chloromethyl)benzene. A key challenge in this transformation is chemoselectivity: the reducing agent must selectively target the nitro group without affecting the aryl chloride or the benzylic chloride moieties. Catalytic hydrogenation with agents like palladium on carbon can sometimes lead to undesired dehalogenation. Therefore, metal-acid systems or other specific reagents are often preferred.
| Reducing Agent | Typical Conditions | Notes on Chemoselectivity |
|---|---|---|
| Fe / HCl (or NH₄Cl) | Aqueous or alcoholic solvent, heat | Known as the Béchamp reduction; generally tolerant of aryl halides. wikipedia.org |
| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate, reflux | A mild and effective reagent for nitro group reduction in the presence of other reducible groups. |
| H₂ / Rhodium Catalyst | 25-180 °C, pressure | Rhodium catalysts have been shown to be effective for hydrogenating halonitrobenzenes without significant dehalogenation. google.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/organic biphasic system | Can be used for selective reductions, often under mild conditions. |
Exploration of Nitro Group Transformations
While complete reduction to the amine is the most prevalent reaction, the transformation of the nitro group can be controlled under specific conditions to yield intermediate oxidation states. For instance, careful reduction can produce the corresponding nitroso or hydroxylamine (B1172632) derivatives. These intermediates are often highly reactive but serve as valuable precursors in more complex syntheses. Enzymatic reductions, for example, have been shown to selectively convert aromatic nitro groups to hydroxylamino groups. nih.gov
Reactions of the Aryl Chloride Moiety in this compound
The aryl chloride, located at the C-2 position of the benzene ring, is generally unreactive toward nucleophilic substitution under standard conditions. However, its reactivity is dramatically enhanced by the presence of the strongly electron-withdrawing nitro group at the adjacent C-3 position (an ortho relationship). This activation enables the aryl chloride to undergo Nucleophilic Aromatic Substitution (SₙAr).
The SₙAr mechanism is a two-step addition-elimination process:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is critical and is greatly enhanced by the ortho-nitro group, which delocalizes the negative charge through resonance.
Elimination: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, resulting in the net substitution product.
The activation by an ortho or para nitro group is essential; a nitro group in the meta position cannot delocalize the negative charge of the Meisenheimer complex via resonance, and thus does not significantly activate the ring for SₙAr. wikipedia.org
| Nucleophile (Nu⁻) | Representative Reagent | Expected Product |
|---|---|---|
| Hydroxide | NaOH or KOH | 2-(Chloromethyl)-6-nitrophenol |
| Alkoxide | NaOCH₃ (Sodium methoxide) | 2-Methoxy-1-(chloromethyl)-3-nitrobenzene |
| Amine | NH₃ or R-NH₂ | N-substituted-2-(chloromethyl)-6-nitroaniline |
| Thiolate | NaSR (Sodium thiolate) | 2-(Alkylthio)-1-(chloromethyl)-3-nitrobenzene |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. wikipedia.org For this compound, the aryl chloride is the primary reaction site for these transformations. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalysts and harsher reaction conditions to achieve oxidative addition to the palladium(0) center, which is a key step in the catalytic cycle. harvard.eduorganic-chemistry.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is highly valued for its tolerance of various functional groups and its use of generally non-toxic organoboron reagents. organic-chemistry.org
The mechanism involves three main steps:
Oxidative Addition: A Pd(0) complex reacts with the aryl chloride to form a Pd(II) species. harvard.edu
Transmetalation: The organic group from the activated organoboron reagent (boronate complex) is transferred to the palladium center. organic-chemistry.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
For this compound, the electron-withdrawing nitro group can facilitate the initial oxidative addition step, somewhat compensating for the lower reactivity of the C-Cl bond. However, successful coupling typically requires bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle effectively. nih.gov
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | High |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 110 | High |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Moderate |
Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for Analogous Aryl Chlorides. The data represents typical conditions for electron-deficient aryl chlorides and not specific experimental results for this compound.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst in the final step of the cycle. libretexts.org The general mechanism includes oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product alkene. nih.gov
The reaction of this compound would likely require elevated temperatures and robust catalyst systems, such as those employing phosphine ligands or operating under phosphine-free conditions in specific solvents like ionic liquids. wikipedia.orgorganic-chemistry.org The stereoselectivity of the Heck reaction typically favors the formation of the trans-alkene product. organic-chemistry.org
Sonogashira Coupling
The Sonogashira coupling is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is characteristically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orglibretexts.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a Pd(II) center that has already undergone oxidative addition with the aryl halide. wikipedia.org
Coupling this compound via a Sonogashira reaction would be challenging due to the inertness of the aryl chloride bond. Success would likely depend on using highly active catalyst systems, possibly under copper-free conditions which have been developed to broaden the scope for less reactive halides. nih.govresearchgate.net Elevated temperatures and strong bases are generally required. nih.gov
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80-100 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 110 |
| 1-Hexyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. |
Table 2: Representative Sonogashira Coupling Conditions for Aryl Halides. These conditions illustrate typical parameters for coupling reactions, particularly for more challenging substrates like aryl chlorides. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The presence of a nitro group ortho to the chlorine atom in this compound makes the compound highly susceptible to SNAr reactions. The nitro group strongly activates the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex through resonance. doubtnut.com This stabilization is a critical factor for the reaction to proceed. researchgate.net Studies on analogous compounds like o-chloronitrobenzene and 2,4-dinitrochlorobenzene confirm that the rate of SNAr is significantly enhanced by ortho and para nitro substituents. cdnsciencepub.com
The reaction rate is dependent on the nucleophile's strength and the solvent used. A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the chloride. udd.cl The benzylic chloride (chloromethyl group) is also a site for nucleophilic attack (an Sₙ2 reaction), which could lead to competing side reactions depending on the reaction conditions and the nature of the nucleophile.
Cyclization and Rearrangement Reactions of this compound Derivatives
The bifunctional nature of this compound derivatives, possessing both an aryl halide and a benzylic halide, makes them potential precursors for intramolecular cyclization reactions to form various heterocyclic systems. For example, if the chloromethyl group is first converted into a nucleophilic center (or a tethered nucleophile is introduced via SNAr at the aryl chloride position), subsequent intramolecular substitution could lead to ring formation.
Palladium-catalyzed cyclization of derivatives of similar structures, such as 2-chloro-N-(2-vinyl)aniline, has been shown to produce a variety of nitrogen-containing heterocycles like indoles and carbazoles, with the product being controlled by the choice of ligand. mit.edusemanticscholar.orgmit.edu This suggests that derivatives of this compound could be versatile substrates for synthesizing complex ring systems.
Rearrangement reactions are also plausible, particularly under certain conditions. For instance, reduction of the nitro group to a hydroxylamine followed by acid-catalyzed rearrangement (a Bamberger-type rearrangement) has been observed in the metabolism of 1-chloro-4-nitrobenzene, leading to the formation of aminophenols. nih.gov A similar pathway could be envisioned for derivatives of this compound.
Radical Reactions Involving this compound
The chloromethyl group of this compound is a primary site for radical reactions. The benzylic C-H bonds (if the chlorine were substituted) and the C-Cl bond are susceptible to homolytic cleavage to form a stabilized benzylic radical. khanacademy.org The stability of this radical is due to the delocalization of the unpaired electron into the adjacent benzene ring. Free-radical bromination of alkylbenzenes with N-bromosuccinimide (NBS), for example, proceeds selectively at the benzylic position. khanacademy.org Similarly, reactions involving radical initiators could target the chloromethyl group.
Furthermore, the nitroarene moiety itself can participate in radical reactions. Nitroaromatic compounds are known to undergo transformations initiated by radicals, which can lead to the formation of various nitrogen-containing products. rsc.org The reaction of benzyl halides with the carbanion of 2-nitropropane, for instance, involves nucleophilic displacement but highlights the complex reactivity patterns of these functionalities. researchgate.net Oxidation of the benzylic position is another common reaction that can proceed through a radical mechanism, typically converting the side chain to a carboxylic acid under strong oxidizing conditions like hot potassium permanganate. libretexts.org
Applications of 2 Chloro 1 Chloromethyl 3 Nitrobenzene As a Synthetic Building Block
Precursor for Heterocyclic Compound Synthesis
Formation of Nitrogen-Containing Heterocycles
No specific research was found that utilizes 2-Chloro-1-(chloromethyl)-3-nitrobenzene for the synthesis of nitrogen-containing heterocycles such as quinazolines, benzimidazoles, or other related structures.
Synthesis of Oxygen- and Sulfur-Containing Heterocycles
There is no available literature describing the use of this compound in the formation of oxygen- or sulfur-containing heterocyclic systems like benzoxazines, benzothiazines, or their derivatives.
Intermediate in the Preparation of Functionalized Aromatic Compounds
Synthesis of Substituted Benzenes
While the functional groups present in this compound suggest it could be a precursor to various substituted benzenes, no specific synthetic examples or methodologies have been reported.
Derivatization to Polyfunctionalized Aromatics
The potential for derivatization of this compound into polyfunctionalized aromatic compounds has not been explored in the available scientific literature.
Role in the Construction of Complex Molecular Architectures
No documented instances of this compound being used as a key intermediate or building block in the total synthesis or construction of complex molecular architectures were identified.
Despite a comprehensive search for information on the chemical compound "this compound," there is insufficient publicly available data regarding its specific applications as a synthetic building block, particularly concerning its scalability and industrial relevance in fine chemical synthesis.
The investigation did reveal that its precursor, 2-chloro-6-nitrotoluene, is a known intermediate in the production of various industrial chemicals and pharmaceuticals. However, detailed process information, research findings, and data on the scalability of reactions involving this compound itself are not available in the public domain. Consequently, an article that meets the specific requirements of the prompt for thorough, data-driven content on this particular compound cannot be generated at this time.
Theoretical and Computational Investigations of 2 Chloro 1 Chloromethyl 3 Nitrobenzene
Quantum Chemical Studies on the Electronic Structure of 2-Chloro-1-(chloromethyl)-3-nitrobenzene
Quantum chemical studies would be essential to understanding the electronic properties of this compound.
Computational Prediction of Reactivity and Reaction Pathways for this compound
Computational methods can be employed to predict how this compound might behave in chemical reactions.
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions. Such simulations have been applied to other nitroaromatic compounds to understand their behavior in complex environments like enzyme active sites or cell membranes. nih.govmdpi.comacs.org
Spectroscopic Property Predictions for this compound
Theoretical and computational chemistry offer powerful tools for predicting the spectroscopic properties of molecules, providing insights into their structure, bonding, and vibrational modes. For this compound, computational methods can be employed to predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for identifying the compound and understanding its molecular characteristics.
Vibrational Spectra (IR, Raman) Calculations
The vibrational spectra of this compound can be theoretically predicted using quantum chemical calculations, most commonly through Density Functional Theory (DFT) methods. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a widely used approach for obtaining accurate vibrational frequencies.
The calculation process involves optimizing the molecular geometry of this compound to find its most stable conformation. Following geometry optimization, the vibrational frequencies are calculated. It is a standard practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. Scaling factors are often employed to improve the agreement between theoretical and experimental spectra.
For a molecule like this compound, the vibrational modes can be assigned to specific functional groups. The predicted infrared (IR) and Raman spectra would exhibit characteristic bands corresponding to:
C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-H stretching of the chloromethyl group would appear at a lower frequency.
NO₂ group vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations, which are expected to be strong in the IR spectrum. These typically appear in the ranges of 1570-1500 cm⁻¹ (asymmetric) and 1370-1300 cm⁻¹ (symmetric).
C-Cl stretching vibrations: The stretching vibrations of the C-Cl bonds are expected in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Aromatic ring vibrations: The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1400 cm⁻¹ region.
A detailed analysis of the potential energy distribution (PED) from the calculations allows for an unambiguous assignment of each vibrational mode. researchgate.net
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| -CH₂Cl | Stretching | 3000 - 2900 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| NO₂ | Asymmetric Stretching | 1570 - 1500 |
| NO₂ | Symmetric Stretching | 1370 - 1300 |
| C-N | Stretching | 870 - 830 |
| C-Cl (ring) | Stretching | 800 - 650 |
NMR Chemical Shift Predictions
Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. researchgate.net These calculations are typically performed on the optimized geometry of the molecule.
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-withdrawing effects of the nitro and chloro substituents will significantly impact the chemical shifts of the aromatic protons and carbons.
¹H NMR: The aromatic protons are expected to be deshielded due to the electron-withdrawing groups, leading to chemical shifts in the downfield region of the spectrum. The protons of the chloromethyl group will also be deshielded by the adjacent chlorine atom.
¹³C NMR: The aromatic carbon atoms will show a range of chemical shifts depending on their position relative to the substituents. The carbon atom attached to the nitro group and the carbon atoms attached to the chlorine atoms are expected to be significantly deshielded.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Aromatic-H | 7.5 - 8.5 |
| -CH₂Cl | 4.5 - 5.0 |
| ¹³C NMR | |
| C-NO₂ | 145 - 155 |
| C-Cl (ring) | 130 - 140 |
| C-CH₂Cl | 135 - 145 |
| Aromatic C-H | 120 - 135 |
Crystal Structure Prediction and Analysis for this compound
Computational methods for crystal structure prediction can be employed to identify possible packing arrangements and determine the most stable crystal lattice. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.
Based on the structures of related compounds, it is anticipated that this compound would crystallize in a monoclinic or orthorhombic system. researchgate.netnih.gov The molecular packing in the crystal lattice would be governed by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···O and C-H···Cl hydrogen bonds. researchgate.netmdpi.com
In the solid state, the conformation of the molecule is likely to be influenced by steric interactions between the adjacent chloro, chloromethyl, and nitro substituents. The nitro group is often twisted out of the plane of the benzene ring to minimize steric hindrance. researchgate.netnih.gov For instance, in 1-chloro-2-methyl-3-nitrobenzene, the nitro group is twisted away from the mean plane of the aromatic ring by 38.81 (5)°. researchgate.netnih.gov A similar deviation would be expected for this compound.
Table 3: Anticipated Crystal Data and Structure Refinement Parameters for this compound (Based on Related Structures)
| Parameter | Predicted Value |
|---|---|
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or similar |
| a (Å) | ~7-13 |
| b (Å) | ~4-14 |
| c (Å) | ~13-15 |
| β (°) | ~90-100 (for monoclinic) |
| V (ų) | ~1400-1500 |
Advanced Characterization Techniques in Research on 2 Chloro 1 Chloromethyl 3 Nitrobenzene
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 2-Chloro-1-(chloromethyl)-3-nitrobenzene. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing the target compound from other potential isomers or byproducts with the same nominal mass. The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which serves as a crucial confirmation of its identity.
In research, HRMS is extensively used for impurity profiling. During the synthesis of this compound, various side-reactions can lead to the formation of structurally related impurities. These may include positional isomers, over-chlorinated products, or residual starting materials. LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) is a powerful tool for this purpose. researchgate.net It allows for the separation of these impurities from the main compound, followed by their characterization based on their unique mass-to-charge ratios and fragmentation patterns. researchgate.net The fragmentation data provides insights into the structure of the impurities, aiding in the optimization of reaction conditions to minimize their formation.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Monoisotopic Mass | 204.9748 Da |
| Theoretical [M+H]⁺ | 205.9821 Da |
| Isotopic Pattern | Characteristic peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
While standard ¹H and ¹³C NMR are sufficient for basic structural confirmation, advanced NMR techniques are employed to gain deeper insights into the molecule's connectivity and spatial arrangement. Two-dimensional (2D) NMR methods, such as Correlation Spectroscopy (COSY), are particularly valuable. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the unambiguous assignment of protons on the aromatic ring and the chloromethyl group.
For a molecule like this compound, which lacks stereocenters, the focus of advanced NMR shifts towards conformational analysis. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of different protons. This can help determine the preferred orientation of the chloromethyl and nitro groups relative to the benzene (B151609) ring. The increasing complexity of synthetic derivatives often necessitates the use of various 1D and 2D NMR techniques for thorough structural elucidation. ipb.pt
Table 2: Expected ¹H NMR Data for Aromatic Protons in a Related Compound (1-Chloro-3-nitrobenzene)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 8.232 | d | J = 2.02 |
| H-4 | 8.128 | d | J = 2.14 |
| H-5 | 7.674 | t | J = 8.04 |
| H-6 | 7.496 | t | J = 8.29 |
Note: Data is for m-chloronitrobenzene in CDCl₃ and serves as an illustrative example of the type of data obtained. chemicalbook.com
X-ray Crystallography for Solid-State Structure Determination
Table 3: Illustrative Crystallographic Data for 1-Chloro-2-methyl-3-nitrobenzene
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆ClNO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 7.3061 (5) |
| b (Å) | 13.8392 (9) |
| c (Å) | 14.6799 (10) |
| V (ų) | 1484.29 (17) |
Data obtained at a temperature of 125 K. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in this compound. The FT-IR spectrum would show characteristic absorption bands for the C-Cl stretching vibrations, the C-H bonds of the aromatic ring and the chloromethyl group, the C=C stretching of the benzene ring, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.
Raman spectroscopy provides complementary information and is particularly useful for monitoring reactions in situ. researchgate.net For instance, during the synthesis of this compound, the appearance and growth of vibrational bands corresponding to the product, and the disappearance of bands from the starting materials, can be tracked in real-time. uib.no This allows for precise determination of reaction endpoints and can help in optimizing reaction conditions to maximize yield and minimize byproduct formation. uib.no
Table 4: Typical Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) Group | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 | |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-Cl (Aryl) | Stretch | 1000 - 1100 |
| C-Cl (Alkyl) | Stretch | 600 - 800 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential tools for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
In research, reverse-phase HPLC with a UV detector is a common method for purity analysis. nih.gov The high sensitivity of this method allows for the detection of even trace amounts of impurities. Method development would involve optimizing the mobile phase composition, column type, and flow rate to achieve baseline separation of the target compound from all potential impurities. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for quantitative purity determination.
GC, particularly when coupled with a mass spectrometer (GC-MS), is also highly effective for analyzing reaction mixtures. The volatility of this compound and related compounds makes them amenable to GC analysis. This technique can provide detailed information on the composition of a reaction mixture at various time points, helping researchers to understand the reaction kinetics and to identify the optimal time to quench the reaction.
Future Research Directions and Unexplored Avenues for 2 Chloro 1 Chloromethyl 3 Nitrobenzene
Development of Novel Synthetic Routes Utilizing Sustainable Methodologies
Future research into the synthesis of 2-Chloro-1-(chloromethyl)-3-nitrobenzene should prioritize the incorporation of sustainable or "green" chemistry principles. Current synthetic pathways may rely on hazardous reagents, harsh reaction conditions, or generate significant waste streams. A forward-looking approach would focus on the development of new routes that are more environmentally benign and economically viable.
Potential research areas include:
Catalytic Approaches: Investigating the use of novel catalysts, such as heterogeneous catalysts or nanocatalysts, could lead to reactions with higher atom economy, lower energy consumption, and easier product separation. The reusability of these catalysts would also contribute to waste reduction.
Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water-based systems could significantly reduce the environmental impact of the synthesis.
Renewable Feedstocks: While challenging, exploring synthetic pathways that begin from renewable feedstocks rather than petroleum-based starting materials would be a significant leap towards a truly sustainable process.
Exploration of Cascade and Multicomponent Reactions Involving this compound
Cascade and multicomponent reactions (MCRs) offer a powerful strategy for increasing synthetic efficiency by combining multiple reaction steps into a single operation. This approach reduces the need for intermediate purification, minimizes solvent usage, and can lead to the rapid assembly of complex molecular architectures.
For this compound, future research could explore:
Novel Cascade Sequences: Designing new cascade reactions where the inherent reactivity of the chloro, chloromethyl, and nitro groups can be sequentially exploited to build more complex molecules in a one-pot fashion.
Multicomponent Reaction Design: The development of MCRs where this compound serves as a key building block, reacting with two or more other components to generate novel compound libraries with potential applications in various fields.
Investigation of Organometallic Chemistry and Catalysis with this compound
The field of organometallic chemistry provides a vast toolkit for chemical transformations, and its application to this compound is a promising, yet underexplored, area. Organometallic reagents and catalysts can enable unique bond formations and functional group manipulations that are not achievable through traditional organic synthesis methods.
Future research directions in this domain could include:
Cross-Coupling Reactions: Utilizing the chloro and chloromethyl groups as handles for various palladium, nickel, or copper-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
Directed C-H Activation: Exploring the potential for the existing functional groups to direct the activation and functionalization of the C-H bonds on the benzene (B151609) ring, offering a direct route to more highly substituted derivatives.
Novel Ligand Synthesis: Using this compound as a precursor for the synthesis of novel ligands for transition metal catalysts, potentially leading to catalysts with enhanced activity or selectivity.
High-Throughput Experimentation and Automation in this compound Synthesis and Reactivity Studies
High-throughput experimentation (HTE) and automation are transformative technologies in chemical research, allowing for the rapid screening of a large number of reaction conditions. Applying these techniques to this compound could significantly accelerate the discovery of new reactions and the optimization of existing processes.
Key areas for future investigation include:
Reaction Optimization: Employing HTE to rapidly screen various catalysts, ligands, bases, solvents, and temperatures to identify optimal conditions for known and novel transformations of this compound.
Discovery of New Reactivity: Utilizing automated platforms to explore the reactivity of this compound with a diverse array of reagents, potentially uncovering unexpected and valuable chemical transformations.
Advanced Applications in Materials Science
While the prompt restricts a detailed discussion of specific properties, it is important to note that the structural motifs present in this compound suggest its potential as a building block in materials science. Future research could focus on leveraging its reactive sites to incorporate it into larger molecular or macromolecular structures. This could involve its use as a monomer in polymerization reactions or as a core structure for the synthesis of functional dyes, liquid crystals, or organic electronic materials. The exploration of these applications, without delving into the specific performance characteristics, represents a significant and largely unexplored research avenue.
Integration with Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. The application of these techniques to the synthesis and derivatization of this compound is a key area for future research.
Potential research directions are outlined in the table below:
| Research Direction | Description | Potential Advantages |
| Continuous Synthesis | Developing a continuous flow process for the synthesis of this compound itself. | Enhanced safety by minimizing the accumulation of hazardous intermediates, improved process control and consistency, and potential for higher throughput. |
| In-line Derivatization | Integrating subsequent reaction steps in a continuous flow setup to directly convert this compound into more advanced intermediates without isolation. | Reduced manual handling, shorter overall synthesis time, and the ability to perform reactions under conditions that are not feasible in batch reactors. |
| Process Analytical Technology (PAT) Integration | Incorporating real-time analytical techniques into the flow system to monitor reaction progress and product quality. | Improved process understanding and control, leading to higher yields and purity. |
By embracing these future research directions, the scientific community can unlock the full potential of this compound as a valuable chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
